molecular formula C8H13NO2 B13171005 Octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Cat. No.: B13171005
M. Wt: 155.19 g/mol
InChI Key: JDDCIGKATQFPDW-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid is a bicyclic compound with the molecular formula C8H13NO2 This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of octahydrocyclopenta[c]pyrrole-4-carboxylic acid typically involves the use of octahydrocyclopenta[c]pyrrole as a starting material. One common method involves the protection of the nitrogen atom in octahydrocyclopenta[c]pyrrole, followed by a reaction with lithium alkylide in the presence of a chiral organic ligand. The reaction is carried out in a solvent such as tetrahydrofuran, methyl tert-butyl ether, or dioxane at temperatures ranging from -50°C to -78°C. The resulting product is then reacted with carbon dioxide or ethyl chloroformate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydrocyclopenta[c]pyrrole-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)6-2-1-5-3-9-4-7(5)6/h5-7,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDCIGKATQFPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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